Benzene, 1-methoxy-4-[(4-methylphenyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]-: is an aromatic compound with the molecular formula C16H14O This compound is characterized by a benzene ring substituted with a methoxy group at the 1-position and a 2-(4-methylphenyl)ethynyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Reduced derivatives of the original compound, such as ethyl-substituted benzene.
Scientific Research Applications
Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The pathways involved in its mechanism of action include electrophilic aromatic substitution, oxidation, and reduction .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methoxy-4-methyl-: This compound has a similar structure but lacks the ethynyl group, making it less reactive in certain types of reactions.
Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-: This compound has an isopropyl group instead of the ethynyl group, which affects its reactivity and applications.
Benzenemethanol, α-ethyl-4-methoxy-: This compound has an ethyl group and a hydroxyl group, making it more polar and reactive in different types of reactions.
Uniqueness
Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethynyl]- is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties. This makes it valuable in various synthetic and research applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
24785-38-4 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-methoxy-4-[2-(4-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H14O/c1-13-3-5-14(6-4-13)7-8-15-9-11-16(17-2)12-10-15/h3-6,9-12H,1-2H3 |
InChI Key |
NVAUKOQBGATNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.